Ac-Atovaquone

Molecular Docking Cytochrome bc1 Antimalarial Mechanism

Ac-Atovaquone is the cis-isomer of the antimalarial drug Atovaquone, designated as Atovaquone EP Impurity B and USP Related Compound A. It is clinically inactive due to stereochemistry that prevents binding to the cytochrome bc1 complex, making it the ideal negative control for efficacy assays. This certified reference standard is essential for HPLC/UPLC method validation, system suitability testing, and monitoring epimerization processes during Atovaquone API synthesis. Choose this high-purity compound to ensure compliance with USP/EP monographs and reliable analytical results.

Molecular Formula C22H19ClO3
Molecular Weight 366.8 g/mol
CAS No. 137732-39-9
Cat. No. B601224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-Atovaquone
CAS137732-39-9
Synonymscis-Atovaquone;  1,4-Naphthalenedione,2-[cis-4-(4-chlorophenyl)cyclohexyl]-3- hydroxy-;  Atovaquone Related Compound A;  cis-2-[4-(4-Chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthalenedione
Molecular FormulaC22H19ClO3
Molecular Weight366.8 g/mol
Structural Identifiers
SMILESC1CC(CCC1C2=CC=C(C=C2)Cl)C3=C(C4=CC=CC=C4C(=O)C3=O)O
InChIInChI=1S/C22H19ClO3/c23-16-11-9-14(10-12-16)13-5-7-15(8-6-13)19-20(24)17-3-1-2-4-18(17)21(25)22(19)26/h1-4,9-13,15,24H,5-8H2
InChIKeyBSJMWHQBCZFXBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble, Practically insol in water.

Structure & Identifiers


Interactive Chemical Structure Model





Ac-Atovaquone (CAS 137732-39-9) Baseline: A Pharmaceutical Impurity Standard with Distinct Physicochemical Identity


Ac-Atovaquone (CAS 137732-39-9) is the cis-isomer of the antimalarial drug Atovaquone, formally designated as Atovaquone EP Impurity B and Atovaquone Related Compound A . It is a hydroxynaphthoquinone derivative with the molecular formula C22H19ClO3 and a molecular weight of 366.84 g/mol [1]. Unlike the clinically used trans-isomer, this compound is not an approved drug but serves a critical role as a certified reference material for analytical method validation, purity assessment, and quality control in pharmaceutical manufacturing .

Why Cis-Atovaquone (CAS 137732-39-9) Cannot Be Substituted for Trans-Atovaquone in Bioactivity Assays


The cis- and trans-isomers of Atovaquone are not functionally interchangeable due to a profound difference in target binding affinity. While the trans-isomer is a potent antimalarial agent, the cis-isomer is clinically ineffective as a drug [1]. This is a direct consequence of stereochemistry, as the cis-configuration alters the molecule's geometry in the binding pocket, significantly weakening a critical hydrogen bond with the cytochrome bc1 complex, the validated target for antimalarial activity [2]. Consequently, substituting cis-Atovaquone for the trans-isomer in a biological experiment would yield a false-negative result for target engagement and efficacy.

Quantitative Evidence for Ac-Atovaquone (CAS 137732-39-9) Differentiating It from Trans-Atovaquone


Hydrogen Bond Distance in Cytochrome bc1 Binding Site: Cis vs. Trans Isomer

A molecular docking study using crystal structures of both isomers shows that the critical hydrogen bond between the carbonyl oxygen of Atovaquone and His-181 in the cytochrome bc1 active site is significantly elongated for the cis-isomer compared to the trans-isomer. The trans-isomer forms a tight interaction at 2.85 Å, which is consistent with an optimal hydrogen bond for potent inhibition. The cis-isomer, however, has a bond distance of 5.3 Å, indicating a substantially weaker interaction [1].

Molecular Docking Cytochrome bc1 Antimalarial Mechanism

Melting Point Comparison of Atovaquone Stereoisomers

The cis- and trans-isomers of Atovaquone exhibit a large and distinct difference in their melting points, a critical physicochemical property for solid-state characterization and purity assessment. The cis-isomer melts at a significantly lower temperature range of 82-84°C, while the trans-isomer (the active pharmaceutical ingredient) melts at a much higher range of 216-219°C .

Physicochemical Properties Solid-State Characterization Thermal Analysis

Regulatory Designation and Therapeutic Utility: Cis-Atovaquone vs. Trans-Atovaquone

The trans-isomer of Atovaquone is the active pharmaceutical ingredient (API) in approved antimalarial and antipneumocystis therapies, demonstrating potent and selective inhibition of the parasite cytochrome bc1 complex [1]. In stark contrast, the cis-isomer (CAS 137732-39-9) is explicitly designated as 'Atovaquone EP Impurity B' and 'Atovaquone Related Compound A' by major pharmacopoeias, and it is confirmed to not be an effective antimalarial drug [2].

Pharmaceutical Quality Control Regulatory Compliance Impurity Profiling

Optimal Use Cases for Ac-Atovaquone (CAS 137732-39-9) in Research and Development


Analytical Method Development and Validation for Atovaquone API Purity

Use Ac-Atovaquone as a certified reference standard to develop and validate high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) methods for the detection and quantification of the cis-isomer impurity in Atovaquone active pharmaceutical ingredient (API) and finished drug products. Its distinct physicochemical properties, such as a melting point of 82-84°C, allow for method specificity verification .

System Suitability Testing in Pharmacopoeial Assays

Employ this compound as part of a system suitability mixture to ensure the resolution and performance of chromatographic systems as per USP and EP monographs for Atovaquone. The compound's role as 'Atovaquone Related Compound A' and 'EP Impurity B' makes it a mandated standard for confirming that the analytical system can adequately separate the active trans-isomer from its closely related cis-impurity .

Negative Control for Cytochrome bc1 Target Engagement Studies

In biochemical or cellular assays investigating mitochondrial electron transport chain inhibition, Ac-Atovaquone serves as a structurally similar but inactive negative control. Molecular docking data confirm that the cis-configuration prevents the formation of a key hydrogen bond with His-181 in the cytochrome bc1 active site (distance of 5.3 Å vs. 2.85 Å for the active isomer), providing a structural rationale for its lack of activity and validating its use as a control to confirm assay specificity [1].

Synthesis and Process Chemistry: Monitoring Epimerization

In the synthesis of Atovaquone, where the cis-isomer is often an unwanted byproduct, this compound is essential for monitoring epimerization processes. Researchers and process chemists can use the pure cis-isomer to track the efficiency of converting the cis- to the active trans-isomer during reaction optimization, as described in patents for the preparation of high-purity Atovaquone [2].

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